molecular formula C25H18Cl2N2O2 B11581767 (3E)-6-chloro-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

(3E)-6-chloro-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11581767
M. Wt: 449.3 g/mol
InChI Key: YAACOAQJUSYKBU-DEDYPNTBSA-N
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Description

(3E)-6-Chloro-3-({1-[2-(2-Chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes indole and chlorophenoxy groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-Chloro-3-({1-[2-(2-Chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions, where a chlorophenol reacts with an appropriate electrophile.

    Coupling Reactions: The final step involves coupling the indole core with the chlorophenoxy group using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-Chloro-3-({1-[2-(2-Chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

(3E)-6-Chloro-3-({1-[2-(2-Chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-6-Chloro-3-({1-[2-(2-Chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-6-Chloro-3-({1-[2-(2-Chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of indole and chlorophenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H18Cl2N2O2

Molecular Weight

449.3 g/mol

IUPAC Name

(3E)-6-chloro-3-[[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C25H18Cl2N2O2/c26-17-9-10-19-20(25(30)28-22(19)14-17)13-16-15-29(23-7-3-1-5-18(16)23)11-12-31-24-8-4-2-6-21(24)27/h1-10,13-15H,11-12H2,(H,28,30)/b20-13+

InChI Key

YAACOAQJUSYKBU-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)/C=C/4\C5=C(C=C(C=C5)Cl)NC4=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C=C4C5=C(C=C(C=C5)Cl)NC4=O

Origin of Product

United States

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